2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14-5-8-18(27-2)20(12-14)29(25,26)22-16-7-6-15-9-10-23(17(15)13-16)21(24)19-4-3-11-28-19/h5-8,12-13,19,22H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIURPBDOMRJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indoline Moiety: The indoline structure can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Tetrahydrofuran-2-carbonyl Group: This step can be achieved through an acylation reaction, where the indoline is reacted with tetrahydrofuran-2-carbonyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the acylated indoline with methoxy-methyl-benzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions, such as with lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigation of its pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus potentially acting as an antimicrobial agent by inhibiting folic acid synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
The compound shares core motifs with benzenesulfonamide and indole/carboxamide derivatives reported in the literature (). Key differences include:
- Tetrahydrofuran (THF) Carbonyl vs.
- Indoline vs. Indole Scaffold: The saturated indoline ring (vs.
Pharmacological and Physicochemical Properties
- Bioactivity: The THF-carbonyl group may enhance solubility compared to benzophenone derivatives (), while the sulfonamide moiety could target carbonic anhydrases or proteases.
- Herbicidal Contrast: Unlike sulfonylurea herbicides in (e.g., ethametsulfuron methyl ester), the target compound lacks a triazine ring, suggesting non-agrochemical applications.
Research Findings and Challenges
Crystallographic Data Gaps
No crystallographic data for the target compound are available in the evidence. However, SHELX programs () are widely used for small-molecule refinement and could resolve its structure if synthesized.
Stability and Reactivity
The THF ring’s ether linkage may confer hydrolytic stability compared to esters (e.g., methyl benzoate derivatives in ). However, the sulfonamide group is prone to metabolic cleavage, a limitation shared with analogs in .
Biological Activity
2-Methoxy-5-methyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structural features, including a methoxy group, a methyl group, an indoline moiety, and a tetrahydrofuran-2-carbonyl group, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies to highlight its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 404.49 g/mol. The synthesis typically involves several steps:
- Formation of the Indoline Moiety : Achieved through Fischer indole synthesis.
- Introduction of the Tetrahydrofuran Group : Acylation with tetrahydrofuran-2-carbonyl chloride.
- Sulfonamide Formation : Reaction with methoxy-methyl-benzenesulfonyl chloride in the presence of a base like triethylamine.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, particularly concerning anti-inflammatory and antitumor properties.
Anti-inflammatory Activity
Recent studies have indicated that compounds with indoline structures exhibit dual inhibition of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are critical in inflammatory processes. The compound has shown promising results in vitro and in vivo, suggesting its potential as an anti-inflammatory agent .
Antitumor Activity
Research into the antitumor efficacy of similar sulfonamide derivatives indicates that modifications in their structure can significantly enhance their potency against cancer cells. For instance, related compounds have demonstrated IC50 values lower than those of standard chemotherapeutics like Doxorubicin, indicating strong antitumor activity . Although specific IC50 values for this compound are not yet published, its structural similarities to effective antitumor agents suggest it may possess comparable properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis emphasizes the importance of specific functional groups in enhancing biological activity. The presence of the tetrahydrofuran moiety may contribute to increased interaction with biological targets due to its spatial configuration and ability to form hydrogen bonds. Similarly, the sulfonamide group is known for its role in biological interactions, particularly in enzyme inhibition .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insight into the unique biological profile of this compound:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antimicrobial | Varies |
| Indomethacin | Indole derivative | Anti-inflammatory | 0.1 μM |
| 5-Methylindoline Derivatives | Various substitutions | Antitumor | <25 μg/mL |
| This compound | Complex structure with sulfonamide and indoline | Potential anti-inflammatory and antitumor activity | TBD |
Case Studies
Several case studies have investigated the effects of similar indoline-based compounds on biological systems:
- Indoline Derivatives as Dual Inhibitors : A study demonstrated that certain indoline derivatives could effectively inhibit both 5-LOX and sEH, leading to reduced inflammation in animal models .
- Antitumor Efficacy : Another investigation highlighted novel benzenesulfonamide derivatives exhibiting significant cytotoxicity against various cancer cell lines, with some compounds showing enhanced activity compared to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
